m-Hydroxykokain

Übersicht

Beschreibung

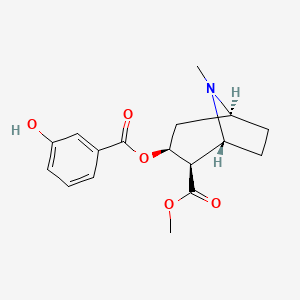

m-Hydroxycocaine, a compound related to cocaine, is of interest in pharmacological and chemical research for its unique properties and potential applications in medical and scientific studies. While direct references to m-Hydroxycocaine are limited, research into similar compounds provides insights into its synthesis, molecular structure, chemical reactions, and properties.

Synthesis Analysis

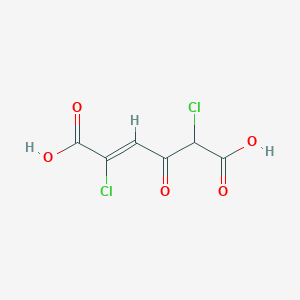

Synthetic approaches for m-Hydroxycocaine-like compounds involve multiple steps, including demethylation, hydrolysis, esterification, and selective hydrolysis under acidic conditions. For instance, the synthesis of N-methyl-trideuterium-labelled m-hydroxybenzoylecgonine, an important metabolite of cocaine, outlines a method that could be adapted for m-Hydroxycocaine (Feng & Elsohly, 1999).

Molecular Structure Analysis

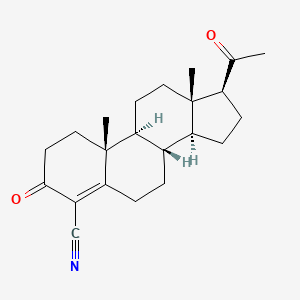

Understanding the molecular structure of m-Hydroxycocaine and related compounds involves analyzing their crystallography and molecular interactions. For example, studies on similar molecules have employed X-ray crystallography to determine the arrangement and binding of atoms within the compound, offering a model for m-Hydroxycocaine's structure (Koizumi et al., 1984).

Chemical Reactions and Properties

m-Hydroxycocaine's chemical reactivity and properties can be inferred from related compounds. These substances participate in various chemical reactions, including hydroxylation, decarboxylation, and ring cleavage, often catalyzed by specific enzymes or chemical conditions. The reaction mechanisms offer insights into the compound's chemical behavior and potential biological activities (Chaiyen et al., 1997).

Wissenschaftliche Forschungsanwendungen

Forensische Toxikologie

m-Hydroxykokain ist ein Metabolit von Kokain, und sein Vorhandensein kann als Indikator für den Kokaingebrauch verwendet werden . In der forensischen Toxikologie wird die Haaranalyse häufig eingesetzt, um die Exposition gegenüber einer bestimmten Substanz über einen längeren Zeitraum retrospektiv zu dokumentieren . Das Vorhandensein von this compound in Haarproben kann helfen, zwischen Drogenkonsum und externer Kontamination zu unterscheiden .

Studien zum Drogenstoffwechsel

This compound ist ein Nebenmetabolit von Kokain . Die Untersuchung dieses Metaboliten kann Einblicke in die Stoffwechselwege von Kokain liefern. Dies kann besonders nützlich sein, um die Reaktion des Körpers auf Kokain zu verstehen und Behandlungen für eine Kokainüberdosis oder -sucht zu entwickeln .

Studien zu Arzneimittelwechselwirkungen

Kokain kann mit anderen Substanzen wie Alkohol interagieren und verschiedene Metaboliten bilden . Das Vorhandensein von this compound kann auf den gleichzeitigen Konsum von Kokain mit anderen Substanzen hindeuten. Dies kann nützlich sein, um die Auswirkungen von Arzneimittelwechselwirkungen zu untersuchen .

Entwicklung von Dekontaminationsstrategien

Das Vorhandensein von this compound in Haarproben kann auf eine externe Kontamination zurückzuführen sein . Die Untersuchung dieses Metaboliten kann bei der Entwicklung von Dekontaminationsstrategien helfen, um genaue Ergebnisse bei der Drogentests zu gewährleisten .

Biomarker für den Kokaingebrauch

Das Verhältnis von this compound zu Kokain kann als Biomarker verwendet werden, um den Kokaingebrauch anzuzeigen . Dies kann besonders nützlich sein in klinischen und forensischen Umgebungen, um den Kokaingebrauch zu bestätigen .

Verständnis der pharmakotoxikologischen Aspekte von Kokain

Die Untersuchung von this compound kann zu einem besseren Verständnis der pharmakotoxikologischen Aspekte von Kokain beitragen . Dies kann besonders nützlich sein bei der Entwicklung von Behandlungen für die schädlichen Auswirkungen von Kokain .

Wirkmechanismus

Target of Action

m-Hydroxycocaine, also known as 3’-Hydroxycocaine, is a minor metabolite of cocaine . Like cocaine, it is likely to target the monoamine transporters , particularly the dopamine transporter . These transporters play a crucial role in regulating neurotransmission by reuptaking monoamines (dopamine, norepinephrine, and serotonin) from the synaptic cleft back into the presynaptic neuron .

Mode of Action

Cocaine inhibits the reuptake of monoamines by binding to the transporters, leading to an increase in the concentration of these neurotransmitters in the synaptic cleft . This results in prolonged neurotransmitter action on the postsynaptic receptors, enhancing the neurotransmission .

Biochemical Pathways

Cocaine is metabolized primarily in the liver, where it undergoes hydrolysis, reduction, and oxidation . One of the minor metabolic pathways involves the hydroxylation of cocaine to yield m-Hydroxycocaine

Pharmacokinetics

It may be further metabolized or excreted in urine . The exact absorption, distribution, metabolism, and excretion (ADME) properties of m-Hydroxycocaine remain to be elucidated.

Result of Action

Given its structural similarity to cocaine, it might contribute to the overall stimulant, euphoric, and addictive effects of cocaine by prolonging monoamine action in the synaptic cleft .

Safety and Hazards

Eigenschaften

IUPAC Name |

methyl (1R,2R,3S,5S)-3-(3-hydroxybenzoyl)oxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO5/c1-18-11-6-7-13(18)15(17(21)22-2)14(9-11)23-16(20)10-4-3-5-12(19)8-10/h3-5,8,11,13-15,19H,6-7,9H2,1-2H3/t11-,13+,14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQXBUEUAOWARGT-PMOUVXMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1C(C(C2)OC(=O)C3=CC(=CC=C3)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)OC(=O)C3=CC(=CC=C3)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

71387-58-1 | |

| Record name | 3'-Hydroxycocaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071387581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-Hydroxycocaine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-HYDROXYCOCAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DLE3EI4JVT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

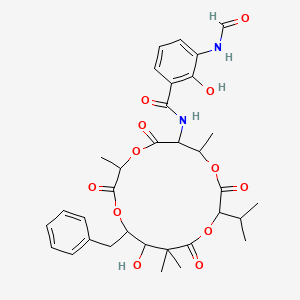

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

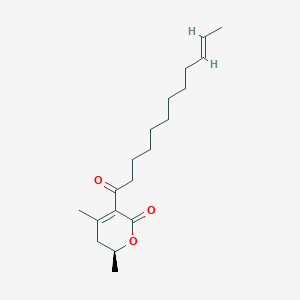

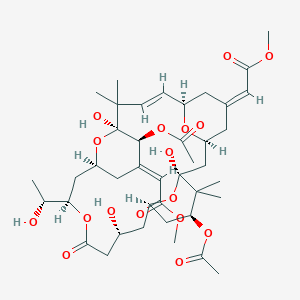

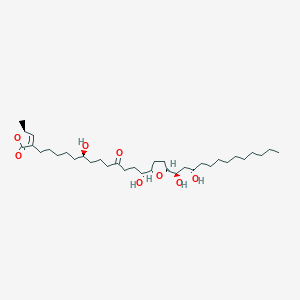

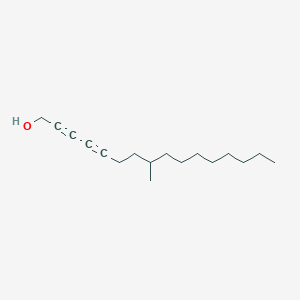

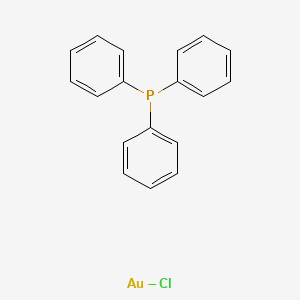

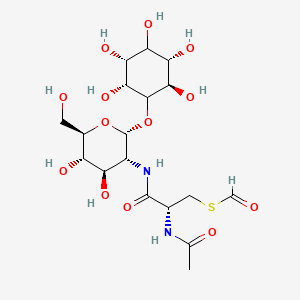

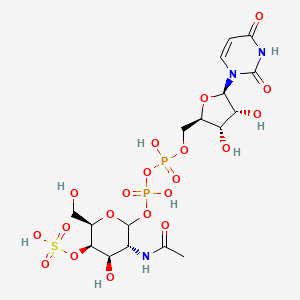

Feasible Synthetic Routes

Q & A

Q1: Are there specific analytical techniques for detecting and quantifying m-Hydroxycocaine?

A: Gas Chromatography-Mass Spectrometry (GC-MS) is the primary analytical method employed for identifying and quantifying m-Hydroxycocaine in biological samples. [, , ] This technique allows for the separation and detection of cocaine and its metabolites with high sensitivity and specificity. Researchers have synthesized deuterium-labeled m-Hydroxycocaine to serve as an internal standard, further improving the accuracy and reliability of GC-MS analysis. []

Q2: Have researchers developed efficient synthetic methods for m-Hydroxycocaine?

A: Yes, efficient synthetic routes for producing m-Hydroxycocaine and its metabolite m-Hydroxybenzoylecgonine have been established. [, ] These synthetic approaches provide valuable tools for research purposes, enabling the production of reference standards and facilitating further investigations into the properties and effects of m-Hydroxycocaine.

Q3: What is the significance of studying minor cocaine metabolites like m-Hydroxycocaine?

A: While m-Hydroxycocaine is a minor metabolite, understanding its formation, presence, and potential biological activity is crucial for several reasons. First, it contributes to a comprehensive understanding of cocaine's complex metabolic profile. [] Second, investigating its pharmacological effects, even if less pronounced than cocaine or major metabolites, can provide a complete picture of cocaine's action in the body. Finally, this knowledge can be valuable for developing accurate and reliable drug testing methods and potentially informing new strategies for addressing cocaine abuse.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-3-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-[[(2R,4R,5R)-4-hydroxy-5-(methylamino)oxan-2-yl]oxymethyl]-5-methoxyoxan-2-yl]-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1248063.png)